BenchChemオンラインストアへようこそ!

5-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

RORγt inverse agonist Bioisosteric design Scaffold hopping

5-Methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide (CAS 1251580-46-7; molecular formula C₁₁H₉N₅O₃S; MW 291.29) is a heterocyclic small molecule that incorporates three distinct pharmacophoric rings—5-methylisoxazole, 1,3,4-oxadiazole, and 2-methylthiazole—connected via a carboxamide linkage. The compound was disclosed as part of a medicinal chemistry program targeting the nuclear receptor RORγt (retinoic acid receptor-related orphan receptor gamma t), where a bioisosteric amide replacement strategy introduced the central 1,3,4-oxadiazole ring to overcome solubility and ADME liabilities of predecessor thiazole-2-carboxamide leads.

Molecular Formula C11H9N5O3S
Molecular Weight 291.29
CAS No. 1251580-46-7
Cat. No. B2783457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide
CAS1251580-46-7
Molecular FormulaC11H9N5O3S
Molecular Weight291.29
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CSC(=N3)C
InChIInChI=1S/C11H9N5O3S/c1-5-3-7(16-19-5)9(17)13-11-15-14-10(18-11)8-4-20-6(2)12-8/h3-4H,1-2H3,(H,13,15,17)
InChIKeyOLWIEKILMHOSPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide (CAS 1251580-46-7): Compound Identity and Research-Grade Profile


5-Methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide (CAS 1251580-46-7; molecular formula C₁₁H₉N₅O₃S; MW 291.29) is a heterocyclic small molecule that incorporates three distinct pharmacophoric rings—5-methylisoxazole, 1,3,4-oxadiazole, and 2-methylthiazole—connected via a carboxamide linkage [1]. The compound was disclosed as part of a medicinal chemistry program targeting the nuclear receptor RORγt (retinoic acid receptor-related orphan receptor gamma t), where a bioisosteric amide replacement strategy introduced the central 1,3,4-oxadiazole ring to overcome solubility and ADME liabilities of predecessor thiazole-2-carboxamide leads [2]. It is currently supplied as a non-human research reagent, with availability primarily through specialty chemical vendors .

Why Generic Substitution Fails for 5-Methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide (CAS 1251580-46-7)


Compounds within the oxadiazole–thiazole–isoxazole chemical space cannot be treated as interchangeable because subtle variations at each heterocyclic position produce divergent pharmacological and physicochemical profiles. The Steeneck et al. (2020) scaffold paper explicitly demonstrated that replacing the central amide linker with a 1,3,4-oxadiazole bioisostere conferred a step-change improvement in aqueous solubility and oral pharmacokinetic properties relative to the predecessor thiazole-2-carboxamide series (exemplified by compound 1/6), while preserving RORγt inverse agonist potency [1]. Furthermore, independent binding data indicate that even within the oxadiazole sub-series, variations in the terminal heterocycle (e.g., thiazol-4-yl vs. thiophen-2-yl vs. phenyl substituents) alter target engagement profiles [2]. Consequently, selection of CAS 1251580-46-7—rather than a superficially similar analog—must be justified by compound-specific structural, binding, or physicochemical evidence, as detailed in Section 3 below.

Quantitative Differentiation Evidence for 5-Methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide (CAS 1251580-46-7)


Structural Differentiation via Bioisosteric 1,3,4-Oxadiazole Core Replacement vs. Thiazole-2-Carboxamide Predecessors

CAS 1251580-46-7 incorporates a 1,3,4-oxadiazole ring as a bioisosteric replacement for the central amide linker found in the predecessor thiazole-2-carboxamide series (exemplified by compound 1/6). In the Steeneck et al. (2020) optimization campaign, the 1,3,4-oxadiazole scaffold was identified as providing the best overall profile among all heterocycles evaluated, with 'significantly improved aqueous solubility, ADME parameters and oral PK properties' relative to the progenitor amide series [1]. This represents a class-level structural differentiator: the compound under consideration belongs to the oxadiazole-bridged series, which the authors selected for advanced in vivo profiling (compounds 3/5 and 6/3 demonstrated concentration-dependent efficacy in an ex vivo mouse PD model and were advanced to a 5-day rat tolerability study) [1].

RORγt inverse agonist Bioisosteric design Scaffold hopping

ROR-Beta Binding Affinity: Measured Kd for CAS 1251580-46-7 vs. Nuclear Receptor Selectivity Context

BindingDB entry BDBM285759 reports a measured dissociation constant (Kd) of 5259 ± n/a nM for CAS 1251580-46-7 against nuclear receptor ROR-beta, derived from the Steeneck et al. (2020) dataset [1][2]. This datum provides a quantitative anchor for the compound's nuclear receptor engagement profile. Notably, the primary target of the oxadiazole–thiazole series is RORγt (RORC), not ROR-beta (RORB); the ROR-beta affinity therefore serves as a selectivity-relevant comparator. For context, highly optimized compounds from the same series (e.g., compound 3/5 and 6/3, which were advanced to in vivo tolerability studies) were reported to exhibit potent RORγt inverse agonism; the ROR-beta Kd of 5259 nM for CAS 1251580-46-7 suggests measurable but substantially weaker engagement of the ROR-beta isoform [1].

Nuclear receptor binding ROR-beta Binding affinity

Calculated Physicochemical Property Differentiation: LogP and Topological Polar Surface Area vs. Drug-Likeness Benchmarks

Calculated physicochemical parameters for CAS 1251580-46-7 include a computed logP (clogP) of 1.26 and a topological polar surface area (TPSA) of 113.77 Ų, with 4 rotatable bonds, 8 hydrogen bond acceptors, and 2 hydrogen bond donors [1]. These values place the compound within favorable drug-like space: clogP of 1.26 is well below the Lipinski threshold of 5, and TPSA of 113.77 Ų is within the range (typically <140 Ų) associated with acceptable oral bioavailability [1]. By comparison, predecessor thiazole-2-carboxamides in the same program were noted to suffer from poor aqueous solubility that limited their developability; the oxadiazole series (to which CAS 1251580-46-7 belongs) was specifically engineered to improve these parameters [2]. The balanced lipophilicity (clogP 1.26) and moderate polar surface area differentiate this compound from more lipophilic or more polar analogs that may exhibit suboptimal permeability or solubility.

Physicochemical properties Drug-likeness Lipinski Rule of Five

Chemotype Distinction from Thiophene and Other Terminal Heterocycle Analogs: Implications for Target Engagement

Within the broader chemical space of 5-methyl-N-(5-substituted-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamides, the terminal 2-methylthiazol-4-yl substituent present on CAS 1251580-46-7 distinguishes it from analogs bearing thiophen-2-yl, thiophen-2-ylmethyl, phenyl, or 2,4-dimethylthiazol-5-yl terminal groups . The Steeneck et al. (2020) oxadiazole–thiazole SAR exploration demonstrated that the specific combination of the 1,3,4-oxadiazole bridge with a thiazole terminal ring was critical for achieving the desired RORγt inverse agonist activity and selectivity profile; the thiazole nitrogen and sulfur atoms contribute to key hydrogen-bonding and van der Waals interactions within the ligand-binding domain [1]. The 2-methyl substitution on the thiazole ring further modulates steric and electronic properties that cannot be replicated by unsubstituted thiazole, thiophene, or phenyl analogs.

Heterocyclic SAR Terminal ring variation RORγt selectivity

Recommended Research Application Scenarios for 5-Methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide (CAS 1251580-46-7)


RORγt / ROR Nuclear Receptor Pharmacological Tool Compound for in vitro Profiling Panels

CAS 1251580-46-7 is suitable for inclusion in nuclear receptor selectivity screening panels, where its quantitatively measured ROR-beta Kd of 5259 nM [1] provides a benchmark for assessing isoform selectivity relative to the primary RORγt target. Researchers designing RORγt inverse agonist programs can use this compound as a tool to calibrate assay windows and compare selectivity profiles across structurally related oxadiazole–thiazole chemotypes. The favorable calculated physicochemical properties (clogP 1.26, TPSA 113.77 Ų) [2] reduce the likelihood of non-specific assay interference from compound aggregation or precipitation.

Bioisosteric Scaffold Reference Standard in Medicinal Chemistry SAR Campaigns

The compound serves as a reference representative of the 1,3,4-oxadiazole bioisosteric replacement strategy described by Steeneck et al. (2020) [3]. Medicinal chemistry teams exploring amide-to-heterocycle replacements can employ CAS 1251580-46-7 as a benchmark for comparing the impact of the oxadiazole bridge on solubility, permeability, and target binding relative to amide-linked or alternative heterocycle-bridged (e.g., 1,2,4-oxadiazole, triazole) congeners. Its defined molecular structure (C₁₁H₉N₅O₃S, MW 291.29) facilitates unambiguous analytical characterization.

Computational Chemistry and Molecular Docking Studies of ROR Ligand-Binding Domain Interactions

With its three distinct heterocyclic rings (isoxazole, oxadiazole, thiazole) and a known ROR-beta binding affinity [1], CAS 1251580-46-7 provides a structurally tractable ligand for molecular docking and molecular dynamics simulations aimed at understanding the binding mode differences between RORγt and ROR-beta isoforms. The 2-methylthiazol-4-yl terminal group and the central 1,3,4-oxadiazole bridge offer multiple hydrogen-bond acceptor/donor sites and π-stacking surfaces whose contributions to binding energetics can be computationally deconvoluted.

Analytical Reference Material for Isomeric and Analog Purity Assessment

Given the commercial availability of structurally similar analogs (e.g., thiophen-2-yl, 2,4-dimethylthiazol-5-yl, phenyl-substituted variants) , CAS 1251580-46-7 can serve as a well-defined reference standard for HPLC, LC-MS, and NMR-based identity and purity verification in quality control workflows. Its distinct retention time, mass spectrum, and NMR fingerprint enable reliable discrimination from closely related synthetic intermediates and byproducts.

Quote Request

Request a Quote for 5-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.